molecular formula C13H12Cl2N2O2S B497410 2,4-dichloro-5-methyl-N-(2-pyridinylmethyl)benzenesulfonamide CAS No. 325812-92-8

2,4-dichloro-5-methyl-N-(2-pyridinylmethyl)benzenesulfonamide

Cat. No.: B497410
CAS No.: 325812-92-8
M. Wt: 331.2g/mol
InChI Key: GJZHWSSHQWHWHG-UHFFFAOYSA-N
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Description

2,4-dichloro-5-methyl-N-(2-pyridinylmethyl)benzenesulfonamide is a chemical compound with the molecular formula C13H12Cl2N2O2S. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes two chlorine atoms, a methyl group, and a pyridinylmethyl group attached to a benzenesulfonamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-5-methyl-N-(2-pyridinylmethyl)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 2,4-dichloro-5-methylbenzenesulfonyl chloride with 2-pyridinemethanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired sulfonamide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-5-methyl-N-(2-pyridinylmethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and potentially forming new functional groups.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

2,4-dichloro-5-methyl-N-(2-pyridinylmethyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-dichloro-5-methyl-N-(2-pyridinylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-5-methylbenzenesulfonamide
  • 2,4-dichloro-N-(2-pyridinylmethyl)benzenesulfonamide
  • 5-methyl-N-(2-pyridinylmethyl)benzenesulfonamide

Uniqueness

Compared to similar compounds, 2,4-dichloro-5-methyl-N-(2-pyridinylmethyl)benzenesulfonamide is unique due to the presence of both chlorine atoms and the pyridinylmethyl group

Biological Activity

2,4-Dichloro-5-methyl-N-(2-pyridinylmethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and therapeutic implications based on diverse research findings.

  • Chemical Formula : C13H12Cl2N2O2S
  • Molecular Weight : 331.22 g/mol
  • CAS Number : 11896063
  • Structure : The compound features a benzenesulfonamide core with dichloro and methyl substituents, along with a pyridinylmethyl group.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in disease processes. Sulfonamides generally function by mimicking para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis, thereby inhibiting bacterial growth.

Key Mechanisms:

  • Antimicrobial Activity : It exhibits significant antimicrobial properties against various bacterial strains.
  • Antitumor Activity : Preliminary studies suggest that it may induce apoptosis in cancer cell lines, particularly in glioblastoma and breast cancer models.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.

Biological Activity Data

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntitumorInduces apoptosis in glioblastoma cells
Enzyme InhibitionInhibits dihydropteroate synthase

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial efficacy of various sulfonamides, including this compound, against clinical isolates of bacteria. Results indicated that the compound showed potent activity against resistant strains of Escherichia coli and Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating infections caused by these pathogens.
  • Antitumor Mechanisms :
    In vitro studies demonstrated that treatment with this compound led to significant cytotoxic effects on glioblastoma multiforme cells. Morphological changes indicative of apoptosis were observed, including chromatin condensation and cell shrinkage, confirming its potential as an anticancer agent.
  • Pharmacokinetics :
    A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) profiles of the compound in animal models. The findings suggested favorable bioavailability and a rapid clearance rate, which could be beneficial for therapeutic applications.

Properties

IUPAC Name

2,4-dichloro-5-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2O2S/c1-9-6-13(12(15)7-11(9)14)20(18,19)17-8-10-4-2-3-5-16-10/h2-7,17H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJZHWSSHQWHWHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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